2-Amino-5-chloropyridine

Vue d'ensemble

Description

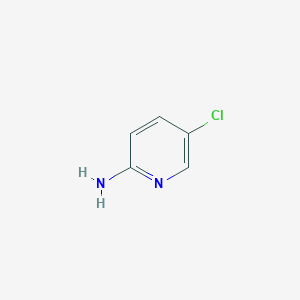

2-Amino-5-chloropyridine (C₅H₅ClN₂; molecular weight: 128.56 g/mol) is a halogenated pyridine derivative featuring an amino group at the 2-position and a chlorine atom at the 5-position of the pyridine ring . Its IUPAC InChIKey (MAXBVGJEFDMHNV-UHFFFAOYSA-N) and CAS number (1072-98-6) are well-documented . The compound exhibits a planar aromatic structure stabilized by resonance and weak intermolecular interactions, such as N–H⋯N hydrogen bonds in its crystalline form .

Méthodes De Préparation

Oxidative Chlorination Using Sodium Hypochlorite and Hydrochloric Acid

Reaction Mechanism and Procedure

The oxidative chlorination method employs 2-aminopyridine as the starting material, with sodium hypochlorite (NaClO) and hydrochloric acid (HCl) serving as chlorinating agents. This approach leverages the electrophilic substitution mechanism, where hypochlorous acid (HOCl) generated in situ facilitates chlorination at the pyridine ring’s 5-position . The reaction is conducted in a two-phase system:

-

Chlorination Phase : At 10°C, 2-aminopyridine reacts with NaClO (8–13% mass concentration) and concentrated HCl (25–36% mass concentration) in a molar ratio of 1:1–3 (2-aminopyridine:NaClO) and 1:3–6 (2-aminopyridine:HCl). The temperature is then raised to 25°C to complete the reaction .

-

Separation Phase : The mixture is adjusted to pH >8 using NaOH (3–5 M), filtered, and extracted with dichloroethane. Subsequent acidification to pH=4 isolates 2-amino-5-chloropyridine with a yield of 71.6% and 84.2% purity .

Advantages and Limitations

-

Advantages : Utilizes cost-effective reagents (NaClO and HCl) and avoids direct chlorine gas handling, enhancing safety .

-

Limitations : Generates byproducts such as 2-amino-3-chloropyridine (12.1%) and 2-amino-3,5-dichloropyridine (0.5%), necessitating rigorous purification .

Ionic Liquid-Catalyzed Chlorination with N-Fluoro-N-Chlorobenzenesulfonamide

Catalytic System and Optimization

This method employs N-fluoro-N-chlorobenzenesulfonamide as a chlorinating agent in the presence of 1-methyl-3-methylimidazolium chloride ionic liquid . The ionic liquid acts as a phase-transfer catalyst, enhancing reagent solubility and reaction kinetics. Key parameters include:

-

Temperature : 0–40°C (optimal at 25°C).

-

Reagent Ratios : 1:1 molar ratio of 2-aminopyridine to chlorinating agent.

-

Solvent : Dichloromethane, enabling easy separation post-reaction .

Performance Metrics

-

Yield : 98.8% with 99.2% purity under optimized conditions .

-

Reusability : The ionic liquid is recoverable and reusable for up to five cycles without significant activity loss .

Comparative Analysis

-

Selectivity : Superior to oxidative chlorination, with minimal dichloro-byproduct formation (<1%) .

-

Drawbacks : Higher reagent costs due to the use of specialized chlorinating agents and ionic liquids .

Electrochemical Hydrogenation of 5-Chloro-2-Nitropyridine

Experimental Setup

Electrochemical reduction of 5-chloro-2-nitropyridine in an acidic ethanol-water medium (10% H₂SO₄) achieves a 82% yield of this compound . The process uses a nickel cathode and copper anode at a current density of 100 A/m², with nitrogen purging to prevent oxidation .

Key Parameters

-

Charge Passed : 2 Faradays per mole of substrate.

-

Temperature : Ambient (25–30°C).

Sustainability Considerations

-

Green Chemistry : Eliminates hazardous chlorinating agents, reducing waste generation .

-

Energy Efficiency : Moderate energy consumption compared to thermal methods .

Chlorination in Strongly Acidic Media

Reaction Dynamics

The US3985759A patent describes chlorination in media with Hammett acidity (H₀) < -3.5, such as concentrated HCl or H₂SO₄ . Protonation of 2-aminopyridine enhances reactivity at the 5-position, minimizing dichloro-byproducts .

Protocol

-

Chlorination : 2-Aminopyridine reacts with chlorine gas in concentrated HCl at 25–53°C.

-

Workup : Neutralization with NaOH yields 76.3% product with 92.8% purity .

Advantages

Comparative Data Table

Mechanistic Insights and Byproduct Formation

Regioselectivity in Chlorination

The 5-position’s selectivity arises from the pyridine ring’s electronic structure. Protonation in acidic media increases electron density at the 5-position, favoring electrophilic attack . In contrast, ionic liquid-mediated reactions stabilize transition states, further enhancing regioselectivity .

Byproduct Mitigation Strategies

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-5-chloropyridine undergoes various types of reactions, including substitution reactions, oxidation, and reduction . The amino group enhances the nucleophilicity of the molecule, making it reactive towards electrophiles .

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halides and nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed conditions are less commonly documented.

Major Products:

Substitution Reactions: Products include various substituted pyridines, such as 2,5-dibromopyridine via Sandmeyer reaction.

Applications De Recherche Scientifique

Chemical Synthesis

1. Building Block for Organic Compounds

2-Amino-5-chloropyridine is utilized extensively in organic chemistry as a precursor for synthesizing more complex molecules. It can be transformed into various derivatives, including:

- 6-Aminonicotinic Acid : ACP is used to synthesize 6-aminonicotinic acid through reductive carboxylation, achieving yields of around 78% .

- Pharmaceutical Intermediates : The compound is crucial in the synthesis of several pharmaceutical agents, including those used for treating conditions like ulcers and as insecticides. For instance, derivatives of ACP are involved in creating effective low-toxicity pesticides .

Pharmacological Applications

2. Degradation Product in Drug Analysis

ACP has been identified as a significant degradation product of the hypnotic drug zopiclone. Its presence is critical in pharmacokinetic studies and forensic toxicology:

- Quantitative Analysis : Studies have shown that ACP can be detected in urine samples following the administration of zopiclone, especially under alkaline conditions where degradation occurs . This has implications for drug testing and forensic investigations.

- Stability Investigations : Research indicates that the stability of zopiclone and its metabolites, including ACP, can vary significantly based on storage conditions and pH levels. This variability affects the interpretation of drug concentrations in biological samples .

Forensic Science Applications

3. Role in Toxicology

In forensic toxicology, ACP serves as an important marker for detecting zopiclone misuse or exposure:

- Detection Techniques : Advanced analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to quantify ACP levels in biological samples. This is particularly useful in cases involving drug-facilitated sexual assaults or impaired driving incidents .

- Case Studies : For example, investigations into urine samples from victims have revealed high concentrations of ACP under specific storage conditions, highlighting its utility as a biomarker for zopiclone degradation .

Summary Table of Applications

| Application Area | Specific Use Cases | Example Outcomes |

|---|---|---|

| Chemical Synthesis | Precursor for pharmaceuticals | Synthesis of 6-aminonicotinic acid (78% yield) |

| Drug Analysis | Degradation product detection | Quantification of ACP in urine after zopiclone administration |

| Forensic Toxicology | Marker for drug misuse | High ACP levels linked to drug-facilitated assaults |

Mécanisme D'action

The mechanism by which 2-amino-5-chloropyridine exerts its effects involves its ability to form hydrogen bonds and engage in hydrophobic interactions with biological targets . This enhances its efficacy as a drug precursor. The chlorine atom, being an electron-withdrawing group, influences the electron density on the pyridine ring, making certain positions more susceptible to nucleophilic attack .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

2-Amino-3-Chloropyridine (URAXER)

- Structural Differences: Substitution Pattern: Chlorine at the 3-position (meta to NH₂) vs. 5-position in 2-amino-5-chloropyridine. Bond Lengths: C–Cl bond length in 2-amino-3-chloropyridine (1.735 Å) is slightly shorter than in this compound (1.7404 Å) . Intermolecular Interactions: Exhibits short Cl⋯Cl contacts (3.278 Å) absent in this compound .

| Property | This compound | 2-Amino-3-Chloropyridine |

|---|---|---|

| C–Cl Bond Length (Å) | 1.7404 | 1.735 |

| Hydrogen Bonding Motif | Centrosymmetric dimer | Herringbone packing |

| Halogen Interactions | None | Cl⋯Cl (3.278 Å) |

5-Chloropyridine-2,3-diamine

- Functional Groups: Contains two amino groups (2- and 3-positions) and a chlorine atom (5-position).

- Hydrogen Bonding: Forms a 3D network via N–H⋯N and N–H⋯Cl interactions, unlike the dimeric motifs in this compound .

Corrosion Inhibition Efficiency

Pyridine derivatives with electron-donating groups (e.g., NH₂, Cl) exhibit enhanced inhibition due to adsorption on metal surfaces. This compound shows superior inhibition efficiency (68.38%) in 0.05 M HCl compared to analogs:

| Compound | Inhibition Efficiency (%) | HOMO-LUMO Gap (eV) |

|---|---|---|

| Pyridine | 27.56 | 6.04 |

| This compound | 68.38 | 3.49 |

| 2-Amino-3,5-dichloropyridine | 52.14 | 3.34 |

The lower HOMO-LUMO gap (3.49 eV) of this compound facilitates electron donation to metal surfaces, enhancing its corrosion inhibition .

Photocatalytic Degradation

This compound degrades faster under UV/TiO₂ (20 minutes for direct photolysis; 9 hours for full mineralization) compared to bulkier chlorinated pyridines due to its smaller molecular size and higher solubility .

Schiff Base Derivatives

- This compound Derivatives: Schiff bases like N-4-(Diethylamino)salicylidine-2-amino-5-chloropyridine (SB1) exhibit higher inhibition efficiency (89% in HCl) than brominated analogs (e.g., SB4: 83%) due to chlorine’s electronegativity enhancing adsorption .

- 2-Amino-5-Bromopyridine: Larger atomic radius of bromine reduces steric hindrance but decreases electron-withdrawing effects compared to chlorine .

Metal Complexation

- Zn(II) Complexes: this compound forms stable, noncentrosymmetric complexes with ZnCl₂ (yield: 67%), whereas 2-amino-4-methylpyridine derivatives require harsher conditions for crystallization .

Activité Biologique

2-Amino-5-chloropyridine (2A5CP) is a heterocyclic organic compound with significant biological activity, particularly in the fields of antimicrobial and genotoxicity research. This article explores its synthesis, biological properties, and relevant case studies.

This compound is characterized by the molecular formula CHClN and a molecular weight of 130.56 g/mol. The compound can be synthesized through various methods, including nucleophilic substitution reactions involving chlorinated pyridine derivatives.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of 2A5CP and its metal complexes. A significant study published in June 2024 detailed the synthesis of several metal complexes derived from 2A5CP and their antibacterial and antifungal activities against various pathogens, including:

- Bacteria : Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Enterococcus faecalis, Pseudomonas aeruginosa, and Listeria monocytogenes.

- Fungi : Candida albicans.

The results indicated that certain metal complexes exhibited superior antimicrobial activity compared to standard antibiotics like Fluconazole and Chloramphenicol. The best-performing complexes were noted against S. aureus and E. coli .

| Pathogen | Best Performing Complexes |

|---|---|

| Staphylococcus aureus | Complexes 3, 5, 7 |

| Escherichia coli | Complexes 1, 5 |

| Pseudomonas aeruginosa | Complexes 1, 3, 7 |

| Listeria monocytogenes | All tested compounds |

| Candida albicans | Complexes 3, 4, 7 |

Genotoxicity Studies

The genotoxic potential of 2A5CP has also been a focus of research. A study assessed its effects on mammalian cell lines, revealing that it could induce chromosomal aberrations at certain concentrations. The compound was categorized among genotoxic carcinogens due to its ability to cause DNA damage in HepG2 cells .

In a comparative analysis involving various compounds, it was found that 2A5CP demonstrated significant gene expression alterations associated with DNA repair mechanisms, indicating its potential role as a marker for genotoxicity in forensic toxicology .

Case Studies

- Antimicrobial Efficacy : A comprehensive study on the efficacy of metal complexes derived from 2A5CP highlighted their potential use in treating infections caused by resistant bacterial strains .

- Forensic Applications : Research indicated that 2A5CP can serve as a degradation marker for zopiclone in forensic toxicology, providing insights into substance abuse cases .

- Genotoxicity Assessment : In vitro studies using HepG2 cells demonstrated that exposure to 2A5CP resulted in upregulation of genes involved in DNA damage response pathways, supporting its classification as a genotoxic agent .

Q & A

Q. What are the optimal synthetic routes for 2-amino-5-chloropyridine, and how can reaction conditions be tailored to improve yield?

Basic Research Question

The synthesis of this compound typically involves halogenation or substitution reactions. For example, phosphonylation of 2-aminopyridine derivatives using triethyl phosphite under controlled temperature (80–120°C) can yield chlorinated products. Reaction optimization requires monitoring via TLC or HPLC to identify intermediates and adjust stoichiometry. Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction kinetics and regioselectivity .

Q. How can density-functional theory (DFT) be applied to predict the electronic properties of this compound?

Advanced Research Question

DFT calculations using hybrid functionals (e.g., B3LYP) with exact-exchange corrections enable accurate prediction of molecular orbitals, dipole moments, and charge distribution. Basis sets like 6-311+G(d,p) are recommended for incorporating polarization and diffuse effects. Thermochemical accuracy (e.g., atomization energies) can be validated against experimental data, with average deviations <2.4 kcal/mol when using gradient-corrected exchange-correlation functionals .

Q. What analytical methods are most effective for quantifying this compound in complex biological matrices?

Basic Research Question

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode provides high sensitivity (LOQ ~0.1 ng/mL). Mobile phases containing 0.1% formic acid in acetonitrile/water (70:30 v/v) enhance peak resolution. Internal standards like deuterated analogs (e.g., this compound-d₃) mitigate matrix effects .

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound co-crystals?

Advanced Research Question

Single-crystal X-ray diffraction reveals that this compound forms N–H⋯O and O–H⋯N hydrogen bonds with benzoic acid, creating cyclic R₂²(8) motifs. C–H⋯Cl interactions further stabilize the lattice, with bond angles ranging from 92.3° to 153.2°. Space group analysis (e.g., monoclinic P2₁/c) and refinement parameters (R factor <0.033) validate structural models .

Q. What are the challenges in growing high-quality single crystals of this compound for nonlinear optical (NLO) studies?

Advanced Research Question

Slow evaporation from ethanol at 25°C produces crystals with minimized defects. Thermal gradient methods (ΔT = 0.5°C/day) enhance uniformity. Characterization via Raman spectroscopy and dielectric measurements confirms optical homogeneity. Second-harmonic generation (SHG) efficiency correlates with crystal orientation and dipole alignment, requiring polarized light microscopy for validation .

Q. How can conflicting LC-MS/MS data for this compound metabolites be resolved?

Advanced Research Question

Discrepancies in metabolite identification (e.g., N-desmethyl vs. N-oxide derivatives) arise from ion suppression or isobaric interference. Strategies include:

- Collision-induced dissociation (CID) : Fragment ion ratios (m/z 128 → 93 vs. 111) distinguish isomers.

- High-resolution MS : Orbitrap or TOF analyzers (resolution >30,000) enable exact mass matching (±5 ppm).

- Isotopic labeling : Track Cl⁻ retention during fragmentation to confirm structural integrity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question

Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and lab coats. Work under fume hoods with HEPA filters to avoid inhalation (PEL <1 mg/m³). Spill management requires neutralization with 10% sodium bicarbonate and adsorption via vermiculite. Waste disposal must comply with EPA guidelines (hazard code D001) .

Q. How does the chloropyridine ring affect the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

The electron-withdrawing Cl substituent activates the pyridine ring toward Suzuki-Miyaura coupling at the C3 position. Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in dioxane (reflux, 12 h) achieves >80% yield. Steric effects from the amino group necessitate bulky ligands (e.g., XPhos) to prevent homocoupling. DFT studies reveal that Cl stabilizes the transition state via π-backbonding .

Q. What computational tools are recommended for modeling the vibrational spectra of this compound?

Advanced Research Question

Vibrational frequency calculations using Gaussian 09 with the B3LYP functional and 6-31G(d) basis set match experimental IR/Raman data. Scaling factors (0.961–0.983) adjust for anharmonicity. Assignments of NH₂ bending (1650 cm⁻¹) and C–Cl stretching (750 cm⁻¹) modes require normal coordinate analysis (NCA) .

Q. How can polymorphism in this compound derivatives impact material properties?

Advanced Research Question

DSC and PXRD identify polymorphic forms (e.g., Form I vs. II). Solvent-mediated transformation (e.g., acetonitrile vs. ethyl acetate) controls crystal habit. Dielectric constant variations between polymorphs (Δε = 2–5) influence charge transport in organic electronics. Hirshfeld surface analysis quantifies intermolecular interactions driving polymorphism .

Propriétés

IUPAC Name |

5-chloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXBVGJEFDMHNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073247 | |

| Record name | 2-Amino-5-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Amino-5-chloropyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1072-98-6 | |

| Record name | 2-Amino-5-chloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-chloropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-chloropyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-5-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-pyridylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-5-chloropyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8TAP6NFD4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.